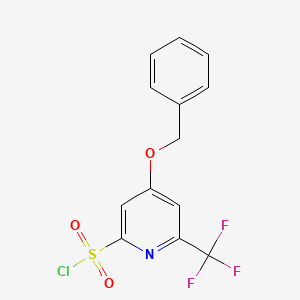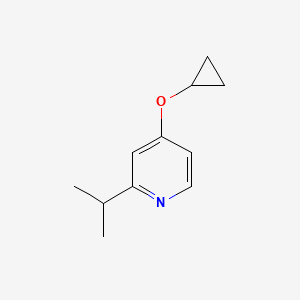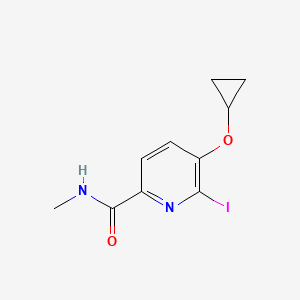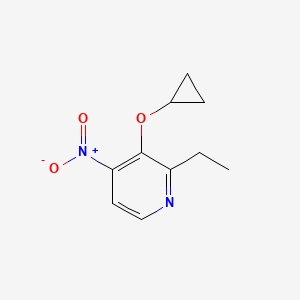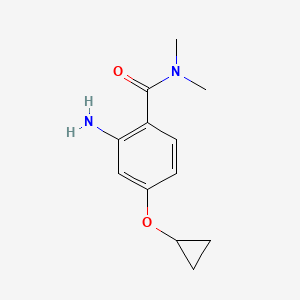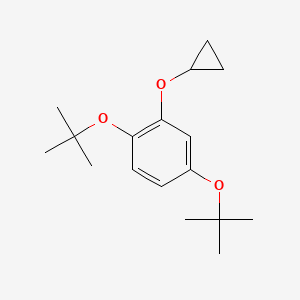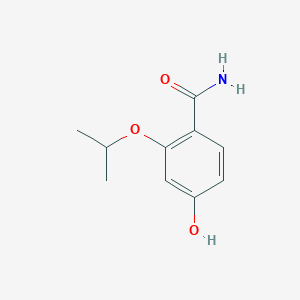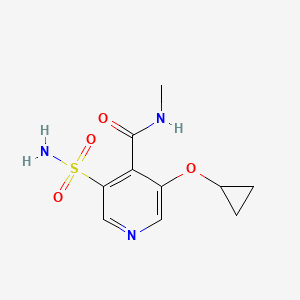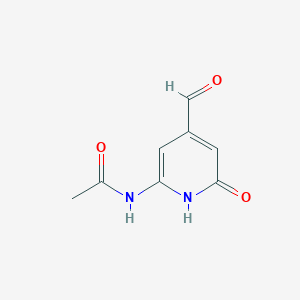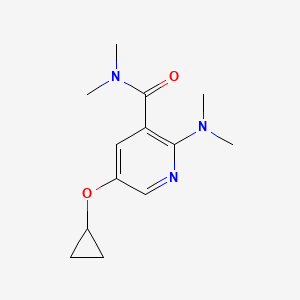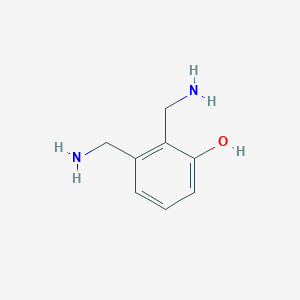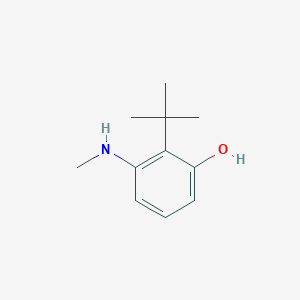
2-Tert-butyl-3-(methylamino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-3-(methylamino)phenol is an organic compound with the molecular formula C11H17NO It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a tert-butyl group and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Tert-butyl-3-(methylamino)phenol can be synthesized through several methods. One common approach involves the alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 2-tert-butylphenol is then subjected to a substitution reaction with methylamine under controlled conditions to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale alkylation and substitution reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-3-(methylamino)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
2-Tert-butyl-3-(methylamino)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-tert-butyl-3-(methylamino)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, while the tert-butyl and methylamino groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Tert-butylphenol: Lacks the methylamino group, resulting in different chemical and biological properties.
3-Methylaminophenol: Lacks the tert-butyl group, affecting its lipophilicity and reactivity.
2,6-Di-tert-butylphenol: Contains two tert-butyl groups, leading to increased steric hindrance and different reactivity.
Uniqueness
2-Tert-butyl-3-(methylamino)phenol is unique due to the presence of both the tert-butyl and methylamino groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-tert-butyl-3-(methylamino)phenol |
InChI |
InChI=1S/C11H17NO/c1-11(2,3)10-8(12-4)6-5-7-9(10)13/h5-7,12-13H,1-4H3 |
InChI Key |
CBKXMEIYFJHUDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC=C1O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(Chloromethyl)-6-fluoropyridin-4-YL]ethanone](/img/structure/B14838241.png)
